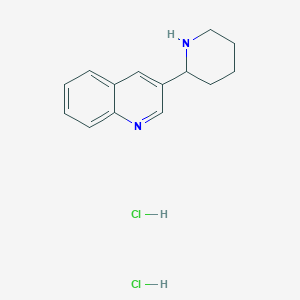

3-Piperidin-2-ylquinoline;dihydrochloride

説明

BenchChem offers high-quality 3-Piperidin-2-ylquinoline;dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Piperidin-2-ylquinoline;dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

3-piperidin-2-ylquinoline;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2.2ClH/c1-2-6-13-11(5-1)9-12(10-16-13)14-7-3-4-8-15-14;;/h1-2,5-6,9-10,14-15H,3-4,7-8H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZLQWLJRJSMYMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)C2=CC3=CC=CC=C3N=C2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 3 Piperidin 2 Ylquinoline and Analogues

Classical and Modern Synthetic Routes to Quinoline-Piperidine Conjugates

The construction of the quinoline-piperidine framework can be achieved through various synthetic strategies, ranging from classical condensation reactions to modern multi-component and transition-metal-catalyzed processes. These methods offer different levels of efficiency, substrate scope, and control over the final molecular architecture.

Nucleophilic aromatic substitution (SNAr) is a fundamental strategy for coupling piperidine (B6355638) moieties to a quinoline (B57606) core. This approach typically involves the reaction of a halo-substituted quinoline with a piperidine-based nucleophile. The reactivity of the quinoline ring towards nucleophilic attack is enhanced by the electron-withdrawing nature of the ring nitrogen.

The reaction is most effective when the halogen leaving group is positioned at an electron-deficient site, such as the 2- or 4-position relative to the quinoline nitrogen. youtube.com The mechanism proceeds via an addition-elimination pathway, where the nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized intermediate known as a Meisenheimer complex. youtube.com Aromaticity is subsequently restored upon the expulsion of the halide ion. youtube.com This method has been successfully applied to the synthesis of various quinoline-piperidine derivatives. For instance, the reaction of 4-chloroquinolines with primary amines derived from piperidine scaffolds under microwave irradiation has been shown to produce 4-aminoquinoline-piperidines. nih.govresearchgate.net

Table 1: Examples of Nucleophilic Aromatic Substitution in Quinoline-Piperidine Synthesis

| Quinoline Substrate | Piperidine Nucleophile | Conditions | Product Type |

|---|---|---|---|

| 4,7-Dichloroquinoline | 2-Aminomethyl-4-phenyl-1-azabicyclo[2.2.1]heptane | Microwave, neat | 4-Aminoquinoline-piperidine |

| 4-Chloroquinoline | Mixture of primary amines from a piperidine precursor | Microwave, neat | 4-Aminoquinoline-piperidine |

| 2-Chloropyridine (analogue) | Amine | Not specified | 2-Aminopyridine |

This table is interactive. Click on the headers to sort.

Classical named reactions that involve condensation are cornerstones in the synthesis of the quinoline ring itself. These methods often build the quinoline core from simpler acyclic precursors like anilines and carbonyl compounds.

Combes Synthesis : This method produces 2,4-disubstituted quinolines through the acid-catalyzed condensation of an aniline with a β-diketone. The reaction mechanism involves the initial formation of an enamine, followed by protonation and cyclization, and finally dehydration to yield the aromatic quinoline ring. iipseries.orgyoutube.com

Pfitzinger Reaction : This reaction synthesizes quinoline-4-carboxylic acids from isatin and a carbonyl compound in the presence of a base. The mechanism begins with the base-catalyzed opening of the isatin ring, followed by condensation with the carbonyl compound to form a Schiff base, and subsequent Claisen condensation and cyclization. iipseries.org

Knoevenagel Condensation/Aza-Wittig Cascade : More modern approaches utilize cascade reactions for efficient scaffold assembly. A notable example is the synthesis of 3-sulfonyl-substituted quinolines from o-azidobenzaldehydes and β-ketosulfonamides. The process involves a base-mediated Knoevenagel condensation followed by an intramolecular aza-Wittig reaction, leading to the formation of the quinoline core in good to excellent yields. nih.gov

Table 2: Overview of Condensation Reactions for Quinoline Scaffold Assembly

| Reaction Name | Key Reactants | Key Conditions | Product |

|---|---|---|---|

| Combes Synthesis | Aniline, β-Diketone | Sulfuric Acid, Heat | 2,4-Disubstituted quinoline |

| Pfitzinger Reaction | Isatin, Carbonyl compound | Base (e.g., KOH) | Quinoline-4-carboxylic acid |

| Knoevenagel/Aza-Wittig | o-Azidobenzaldehyde, β-Ketosulfonamide | PPh₃, Base (e.g., piperidine) | 3-Sulfonyl-substituted quinoline |

This table is interactive. Click on the headers to sort.

Reductive amination is a versatile and widely used method for forming carbon-nitrogen bonds, making it highly valuable for either linking a quinoline to a piperidine or for constructing the piperidine ring itself. nih.govresearchgate.net The process typically occurs in two steps: the reaction of a carbonyl compound (aldehyde or ketone) with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. researchgate.net

This strategy has been effectively used to synthesize (aminomethyl)quinolines decorated with a piperidine side chain. In these syntheses, various quinoline carboxaldehydes are reacted with a piperidine-containing amine in the presence of a reducing agent like sodium borohydride (NaBH₄). nih.gov This method is also central to intramolecular cyclizations where a dicarbonyl compound, derived from a carbohydrate, for instance, reacts with an amine source to form and close the piperidine ring in one pot. researchgate.net

Table 3: Reductive Amination in Quinoline-Piperidine Synthesis

| Carbonyl Precursor | Amine Source | Reducing Agent | Key Transformation |

|---|---|---|---|

| Quinoline carboxaldehydes | Piperidine-based primary amines | NaBH₄ | Coupling of quinoline to piperidine side chain nih.gov |

| Dicarbonyl intermediates | Chiral α-methylbenzylamine | NaBH₃CN | Ring formation with expansion to yield piperidine motifs researchgate.net |

| D-Ornithine hydrochloride (precursor) | Intramolecular amine | Not specified | Cyclization and reduction to form (R)-3-aminopiperidine google.comgoogle.com |

This table is interactive. Click on the headers to sort.

Multi-component reactions (MCRs) offer a powerful and efficient approach to synthesizing complex molecules like highly functionalized piperidines in a single step from three or more starting materials. growingscience.com These reactions are characterized by high atom economy and operational simplicity, allowing for the rapid generation of molecular diversity. bohrium.com

A common MCR for piperidine synthesis involves the one-pot reaction of an aromatic aldehyde, an amine, and a β-ketoester. growingscience.combohrium.com This tandem reaction, often catalyzed by an acid or an organocatalyst, proceeds through a cascade of bond-forming events to construct the six-membered piperidine ring. Various catalysts, including TMSI, zirconium oxychloride, and citric acid, have been employed to facilitate these transformations under mild conditions. growingscience.combohrium.com These methods provide access to a wide range of structurally diverse and pharmacologically relevant piperidine derivatives. acs.org

Stereoselective Synthesis and Chiral Resolution Techniques of Quinoline-Piperidine Compounds

Given that the biological activity of chiral molecules is often dependent on their stereochemistry, the development of methods for the stereoselective synthesis and chiral resolution of quinoline-piperidine compounds is of great importance.

Stereoselective Synthesis often employs chiral catalysts or auxiliaries to control the formation of specific stereoisomers. A chemo-enzymatic approach has been developed for the asymmetric dearomatization of activated pyridines to produce stereo-defined piperidines. nih.gov This method utilizes an amine oxidase/ene imine reductase cascade to convert N-substituted tetrahydropyridines into chiral 3-substituted piperidines with high enantiomeric excess. nih.gov

Chiral Resolution is a process used to separate a racemic mixture into its individual enantiomers. wikipedia.org

Diastereomeric Salt Formation : This is the most common resolution method. The racemic amine (e.g., a piperidine derivative) is reacted with a chiral acid, such as tartaric acid or (S)-mandelic acid, to form a pair of diastereomeric salts. wikipedia.org Due to their different physical properties, these salts can often be separated by fractional crystallization. The desired enantiomer is then recovered by treating the isolated salt with a base. wikipedia.orggoogleapis.com

Kinetic Resolution : This technique relies on the different reaction rates of the two enantiomers in a racemic mixture with a chiral catalyst or reagent. For example, the enantioselective acylation of disubstituted piperidines using a chiral hydroxamic acid can achieve high selectivity, allowing for the separation of the slower-reacting, unacylated piperidine enantiomer. nih.gov Similarly, chiral base systems like n-BuLi/(−)-sparteine can selectively deprotonate one enantiomer of a 2-arylpiperidine, enabling its separation from the unreacted enantiomer. whiterose.ac.uk

Table 4: Comparison of Chiral Techniques for Piperidine Derivatives

| Technique | Principle | Example Application |

|---|---|---|

| Stereoselective Synthesis | Use of biocatalysts (e.g., EneIRED) to control stereochemistry during ring formation. nih.gov | Asymmetric synthesis of (R)- or (S)-piperidines from activated pyridines. nih.gov |

| Diastereomeric Salt Formation | Separation of diastereomeric salts formed with a chiral resolving agent via crystallization. wikipedia.org | Resolution of racemic 2-Piperidin-2-yl-ethanol using d-10-camphorsulfonic acid. googleapis.com |

| Kinetic Resolution | Differential reaction rates of enantiomers with a chiral reagent or catalyst. nih.govwhiterose.ac.uk | Enantioselective acylation of 2,4-disubstituted piperidines. nih.gov |

This table is interactive. Click on the headers to sort.

Mechanistic Insights into Key Bond-Forming Reactions in Quinoline-Piperidine Synthesis

Understanding the reaction mechanisms is crucial for optimizing existing synthetic routes and designing new ones.

Condensation Reactions (e.g., Combes Synthesis) : The mechanism for the Combes synthesis begins with the nucleophilic attack of the aniline nitrogen onto one of the carbonyl carbons of the β-diketone, followed by dehydration to form an enamine intermediate. In the presence of a strong acid (e.g., H₂SO₄), the second carbonyl group is protonated, activating it for intramolecular electrophilic aromatic substitution. The resulting cyclized intermediate then undergoes dehydration to restore aromaticity and form the final quinoline product. iipseries.orgyoutube.com

Nucleophilic Aromatic Substitution (SNAr) : The mechanism is a two-step addition-elimination process. The nucleophile (e.g., a piperidine amine) attacks the electron-deficient carbon of the haloquinoline, breaking the aromaticity and forming a negatively charged sigma complex (Meisenheimer intermediate). This intermediate is stabilized by resonance, particularly by the electron-withdrawing quinoline nitrogen. In the second step, the leaving group (halide) is eliminated, and the aromaticity of the quinoline ring is restored. youtube.comyoutube.com

Transition Metal-Catalyzed C-H Functionalization : Many modern methods for quinoline synthesis and functionalization rely on transition metal catalysis. For instance, in the palladium-catalyzed synthesis of 8-etheral quinolines, the proposed mechanism involves the initial coordination of 8-methylquinoline to the palladium catalyst to form a five-membered palladacycle. This intermediate then undergoes oxidative addition with an oxidizing agent, followed by reductive elimination to yield the functionalized product and regenerate the active catalyst. rsc.org Similarly, rhodium- and cobalt-catalyzed reactions often proceed through the formation of a metallacycle intermediate via C-H activation, followed by migratory insertion of a coupling partner and subsequent protodemetalation. rsc.org

Development of Green Chemistry Protocols in Quinoline-Piperidine Synthesis

The synthesis of quinoline and its derivatives, foundational structures in many pharmaceuticals, has traditionally relied on methods that often involve hazardous reagents, harsh reaction conditions, and significant generation of chemical waste. ijpsjournal.comacs.org Classical methods such as the Skraup, Friedländer, and Doebner-von Miller syntheses, while effective, are frequently characterized by the use of strong acids, high temperatures, and toxic organic solvents, posing environmental and safety concerns. ijpsjournal.comtandfonline.com In response to these challenges, a significant shift towards the development of environmentally benign and sustainable synthetic methodologies has occurred, aligning with the principles of green chemistry. ijpsjournal.comresearchgate.net This paradigm shift aims to reduce waste, minimize the use of hazardous substances, improve energy efficiency, and utilize renewable resources. ijpsjournal.comrsc.org

Green chemistry approaches for the synthesis of the quinoline core, a key component of 3-piperidin-2-ylquinoline, have focused on several key areas: the use of eco-friendly solvents, the application of alternative energy sources like microwave irradiation, and the development of reusable and non-toxic catalysts. ijpsjournal.comzenodo.org These strategies not only mitigate the environmental impact but also often lead to improved reaction efficiency, higher yields, and simpler work-up procedures. nih.govnih.gov

Detailed Research Findings

Modern research has produced a variety of green protocols for quinoline synthesis, which can be broadly categorized.

A. Use of Green Solvents and Catalyst-Free Conditions

One of the primary tenets of green chemistry is the replacement of volatile and toxic organic solvents with environmentally benign alternatives. Water, being non-toxic, non-flammable, and readily available, has emerged as a preferred solvent for many organic reactions.

Researchers have successfully implemented the Friedländer reaction for quinoline synthesis in water, completely eliminating the need for a catalyst. organic-chemistry.org This approach offers a simple, efficient, and sustainable pathway to quinoline derivatives. The reaction of 2-aminobenzaldehyde with various ketones or malononitrile at 70°C in water provides excellent yields, demonstrating the superiority of water's high polarity in enhancing reaction efficiency compared to solvents like ethanol. organic-chemistry.org

| Reactants | Conditions | Solvent | Yield | Reference |

| 2-Aminobenzaldehyde, Ketones/Malononitrile | 70°C, 3 hours | Water | Up to 97% | organic-chemistry.org |

| 2-Aminobenzophenone, Dialkyl acetylenedicarboxylate | Heating | Water | Excellent | nih.gov |

B. Microwave-Assisted Synthesis

Microwave irradiation has been widely adopted as a green technology in organic synthesis. It offers significant advantages over conventional heating methods, including dramatically reduced reaction times, lower energy consumption, and often, higher product yields. tandfonline.com

Several studies have reported the use of microwave assistance for quinoline synthesis. For instance, a one-pot, green Skraup reaction has been developed using microwave irradiation in water with glycerol and catalytic sulfuric acid, completing in just 15-20 minutes. tandfonline.com Another approach involves the reaction of ferrocene carboxaldehyde with dimedone and a ketone in water, catalyzed by ammonium acetate under microwave heating at 100°C, affording yields of 75-93% in 10-15 minutes. tandfonline.com The coupling of piperidine scaffolds with 4-chloroquinolines has also been achieved efficiently under neat (solvent-free) conditions using microwave irradiation. nih.gov

| Reaction Type | Catalyst/Reagents | Energy Source | Solvent | Key Findings | Reference |

| Skraup Synthesis | H₂SO₄, Glycerol | Microwave (15-20 min) | Water | Rapid, eco-friendly version of a classic reaction. | tandfonline.com |

| Friedländer Condensation | Diphenylphosphate | Microwave (3-5 min) | - | High yields (40-78%) with minimal side products. | tandfonline.com |

| Multi-component | Ammonium acetate | Microwave (10-15 min) | Water | Economical, short reaction period, good yields (75-93%). | tandfonline.com |

| Amine-halide Exchange | None | Microwave | Neat | Efficient coupling of piperidine and quinoline moieties. | nih.gov |

C. Development of Green Catalysts

The development of efficient, reusable, and non-toxic catalysts is a cornerstone of green synthetic chemistry. This area has seen extensive research, with a focus on solid acid catalysts, nanocatalysts, and biocatalysts.

Solid Acid and Heterogeneous Catalysts: Catalysts like Montmorillonite K-10, zeolites, and nano-crystalline sulfated zirconia have been employed for the Friedländer condensation in green solvents like ethanol. tandfonline.comnih.gov These solid catalysts are easily separated from the reaction mixture and can be recycled multiple times without a significant loss of activity, which is a major advantage over homogeneous catalysts. nih.gov

Nanocatalysts: Nanomaterials are gaining traction as highly efficient catalysts due to their large surface-area-to-volume ratio. acs.org For example, carbon aerogels doped with cobalt (Co) and copper (Cu) metal nanoparticles have been used for the solvent-free Friedländer synthesis of quinolines at a mild temperature of 50°C, achieving yields of 90-97%. tandfonline.com

Biocatalysts and Benign Reagents: The use of biodegradable and renewable catalysts is highly desirable. Formic acid has been identified as a versatile and environmentally friendly catalyst for quinoline synthesis, offering milder reaction conditions and reduced waste. ijpsjournal.com Similarly, malic acid has been used as a biocatalyst in the synthesis of quinoline derivatives. tandfonline.com

| Catalyst Type | Example Catalyst | Reaction | Solvent | Yield | Key Advantages | Reference |

| Solid Acid | Montmorillonite K-10 | Friedländer Condensation | Ethanol | 70-83% | Recyclable, mild conditions, easy work-up. | tandfonline.comnih.gov |

| Nanocatalyst | Co(0) and Cu(0) doped aerogels | Friedländer Synthesis | Solvent-free | 90-97% | Reusable, mild conditions, high efficiency. | tandfonline.com |

| Benign Reagent | Formic Acid | Direct Quinoline Synthesis | - | - | Renewable, biodegradable, milder conditions. | ijpsjournal.com |

| Biocatalyst | Malic Acid | Quinoline Synthesis | - | - | Environmentally friendly, derived from natural sources. | tandfonline.com |

D. Electrochemically Assisted Methods

A more recent innovation is the use of electrochemistry to drive the Friedländer reaction. This reagent-free method uses electric current to synthesize quinolines from readily available nitro compounds under mild conditions. rsc.org This sustainable, one-step electrosynthesis strategy boasts high conversion rates and excellent atom economy, representing a significant advancement in green quinoline synthesis. rsc.org

These developments collectively demonstrate a robust and growing commitment within the chemical sciences to create quinoline-piperidine analogues and related compounds through methods that are safer, more efficient, and environmentally sustainable.

Molecular Characterization and Structural Elucidation Techniques

Spectroscopic Methods for Structure Confirmation

Spectroscopic analysis is fundamental in the confirmation of the molecular structure of 3-Piperidin-2-ylquinoline. Techniques such as Fourier-Transform Infrared (FTIR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR and ¹³C-NMR), and Mass Spectrometry (MS) each provide unique and complementary information.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is utilized to identify the functional groups present in the molecule by measuring the absorption of infrared radiation. The spectrum of 3-Piperidin-2-ylquinoline would be expected to show characteristic absorption bands for the C-H stretching and bending vibrations of the aromatic quinoline (B57606) ring and the aliphatic piperidine (B6355638) ring. Additionally, C=C and C=N stretching vibrations within the quinoline ring would be observable. The presence of the N-H bond in the piperidine ring would also give rise to a characteristic stretching vibration.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H-NMR: The proton NMR spectrum of 3-Piperidin-2-ylquinoline would provide information on the number of different types of protons, their chemical environment, and their connectivity. The aromatic protons on the quinoline ring would appear in the downfield region of the spectrum, while the aliphatic protons of the piperidine ring would be found in the upfield region. The coupling patterns between adjacent protons would help to confirm the substitution pattern on both ring systems.

¹³C-NMR: The carbon-13 NMR spectrum complements the ¹H-NMR data by providing information about the carbon skeleton. The number of distinct signals corresponds to the number of non-equivalent carbon atoms. The chemical shifts of the signals indicate the type of carbon (aromatic, aliphatic) and the nature of its neighboring atoms.

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For 3-(piperidin-2-yl)quinoline, the molecular ion peak would confirm the molecular formula C₁₄H₁₆N₂. The fragmentation pattern can offer insights into the structural components of the molecule. Predicted mass spectrometry data for the base compound, 3-(piperidin-2-yl)quinoline, indicates a monoisotopic mass of 212.13135 Da. uni.lu The predicted collision cross-section values for various adducts, such as [M+H]⁺, [M+Na]⁺, and [M-H]⁻, further aid in its characterization. uni.lu

| Technique | Expected Key Signals/Peaks | Interpretation |

|---|---|---|

| FTIR | ~3050 cm⁻¹ (aromatic C-H stretch) ~2930, 2850 cm⁻¹ (aliphatic C-H stretch) ~1600, 1500 cm⁻¹ (C=C, C=N stretch) ~3300 cm⁻¹ (N-H stretch) | Confirmation of aromatic and aliphatic groups, quinoline and piperidine rings, and secondary amine. |

| ¹H-NMR | δ 7.0-9.0 ppm (aromatic protons) δ 1.5-3.5 ppm (aliphatic protons) | Elucidation of the proton environment in the quinoline and piperidine moieties. |

| ¹³C-NMR | δ 120-150 ppm (aromatic carbons) δ 20-60 ppm (aliphatic carbons) | Mapping of the carbon skeleton of the molecule. |

| Mass Spectrometry | [M+H]⁺ at m/z 213.13863 (predicted) | Confirmation of molecular weight and formula. uni.lu |

Crystallographic Analysis of Related Quinoline-Piperidine Derivatives

| Parameter | Observation in a Related Quinoline-Piperidine Derivative | Implication for 3-Piperidin-2-ylquinoline |

|---|---|---|

| Piperidine Ring Conformation | Chair conformation nih.gov | The piperidine ring in 3-Piperidin-2-ylquinoline is also expected to adopt a stable chair conformation. |

| Ring Orientation | Significant dihedral angle between quinoline and piperidine rings nih.gov | A non-planar arrangement between the two ring systems is likely, influenced by steric factors. |

| Intermolecular Interactions | Presence of weak non-classical C—H⋯O hydrogen bonds researchgate.net | In the dihydrochloride salt, strong N-H⋯Cl hydrogen bonds would be expected to dominate the crystal packing. |

Conformational Analysis and Stereochemistry of the 3-Piperidin-2-ylquinoline Core

The conformational flexibility of the piperidine ring and the stereochemistry at the chiral center (C2 of the piperidine ring) are critical aspects of the 3-Piperidin-2-ylquinoline core. The piperidine ring can exist in two primary chair conformations, which can interconvert via a ring-flip. The substituent at the C2 position can occupy either an axial or an equatorial position.

The conformational preference of a 2-substituted piperidine is influenced by several factors, including steric and electronic effects. When the piperidine nitrogen is bonded to an aromatic system, conjugation of its lone pair with the neighboring π-orbitals can increase its sp² hybridization and planarity. This can result in a pseudoallylic strain that may favor an axial orientation for the substituent at the 2-position.

The stereochemistry of the chiral center at C2 gives rise to two enantiomers (R and S). The specific spatial arrangement of the quinoline group relative to the piperidine ring will differ between these enantiomers, which can have significant implications for the molecule's interaction with other chiral molecules.

Computational modeling and theoretical calculations are often employed to determine the relative energies of different conformers and to predict the most stable three-dimensional structure of the molecule. These studies can help to understand the conformational landscape of the 3-Piperidin-2-ylquinoline core.

| Structural Feature | Description | Key Considerations |

|---|---|---|

| Piperidine Conformation | Typically adopts a chair conformation. | Interconversion between two chair forms is possible. |

| Substituent Orientation | The C3-quinoline group can be in an axial or equatorial position. | The preferred orientation is determined by minimizing steric and electronic strain. |

| Stereochemistry | The C2 of the piperidine ring is a chiral center, leading to R and S enantiomers. | The absolute configuration influences the molecule's three-dimensional shape. |

Structure Activity Relationship Sar Elucidation of 3 Piperidin 2 Ylquinoline Analogues

Impact of Substitutions on the Quinoline (B57606) Ring System (e.g., C-2, C-3, C-4, C-6, C-8 positions)

The quinoline ring is a key component that plays a significant role in the biological activity of many compounds and is considered an important pharmacophore in medicinal chemistry. researchgate.netnih.gov Its derivatization at various positions can lead to a wide range of pharmacological properties. researchgate.net The electronic and steric properties of substituents on this bicyclic system can profoundly influence binding affinity and efficacy.

Research into related quinoline-containing structures has shown that substitutions at various positions are not tolerated equally. For instance, in one series of mTOR inhibitors, the quinoline nitrogen was found to be critical, potentially forming a hydrogen bond with a tyrosine residue (Tyr2225) in the target's binding site. nih.gov Removing this nitrogen to yield a naphthalene (B1677914) analogue resulted in a more than 20-fold decrease in cellular potency. nih.gov This highlights the importance of hydrogen-bonding potential within the quinoline system.

The substitution position also dictates the resulting activity profile. Studies on the C–H functionalization of quinolines have demonstrated methods for selective modification at the C-2, C-3, and C-4 positions. nih.gov For example, Rh(III)-catalyzed dehydrogenative heteroarylation has been shown to proceed with exclusive C-3 selectivity on N-phenylquinoline-3-carboxamide. nih.gov In other contexts, substitutions at the C-2 and C-3 positions were generally found to produce more active compounds than those substituted at the C-4 position. mdpi.com

Electron-withdrawing groups and electron-donating groups can have opposite effects on reaction yields and, by extension, can modulate the electronic character of the ring system to influence biological interactions. nih.gov The cumulative data suggest that a combination of hydrophobic interactions and specific hydrogen bonds are critical for achieving high potency, with the quinoline moiety often serving as the preferred core for the pharmacophore. nih.gov

Table 1: Effect of Quinoline Ring Modifications on Biological Activity

| Modification Position | Type of Substitution | Observed Impact on Activity | Reference |

|---|---|---|---|

| Quinoline Nitrogen | Removal (replaced with Carbon) | >20-fold loss in cellular potency | nih.gov |

| C-3 Position | Heteroarylation | High regioselectivity achieved in synthesis | nih.gov |

| C-2, C-3 vs. C-4 | General Substitution | C-2 and C-3 substitutions generally more active | mdpi.com |

| General | Electron-withdrawing groups | Can increase yield in certain synthetic reactions | nih.gov |

| General | Bicyclic side chains | Maintained reasonable enzymatic activities | nih.gov |

Influence of Piperidine (B6355638) Ring Modifications (e.g., Nitrogen substituents, Stereochemistry)

The piperidine ring is a prevalent structural motif in FDA-approved pharmaceuticals and natural compounds, valued for its role in establishing crucial interactions with biological targets. researchgate.net Modifications to this ring, including substitutions on the nitrogen atom and controlling stereochemistry, can significantly alter a compound's pharmacological properties. researchgate.net

The conformation of the piperidine ring is a key determinant of binding affinity. Introducing steric bulk or conformational constraints through bridging moieties can probe the steric tolerance of the receptor's binding pocket. nih.gov In one study on P2Y14R antagonists, modifying the piperidine ring with one- or two-carbon bridges to create rigid structures like 2-azanorbornanes and isoquinuclidines was well-tolerated, suggesting the receptor binding site is in a flexible, solvent-exposed region. nih.gov The considerable affinity of a quinuclidine (B89598) analogue, which has a boat-constrained bridged-piperidine, suggests that the receptor may prefer a piperidine conformation that deviates from an ideal chair state. nih.gov

Substituents on the piperidine nitrogen are also critical. In a series of mTOR inhibitors, replacing a piperazine (B1678402) ring with a piperidine resulted in weaker inhibition, but further exploration of an acyl moiety on the piperazine nitrogen led to the identification of a propyl amide that conferred the greatest potency and selectivity. nih.gov This indicates that the nitrogen substituent is directed toward a solvent-exposed area where it can be optimized to enhance properties. nih.gov

Stereochemistry is another vital factor. The synthesis of specific stereoisomers is often necessary to achieve the desired biological effect, as different enantiomers or diastereomers can have vastly different activities. nih.gov For example, a pure (S,S,S) 2-azanorbornane enantiomer displayed threefold higher affinity than its corresponding enantiomer. nih.gov

Table 2: Influence of Piperidine Moiety Modifications

| Modification Type | Specific Example | Outcome | Reference |

|---|---|---|---|

| Conformational Constraint | Bridged piperidines (e.g., 2-azanorbornane) | Preserved or enhanced receptor affinity | nih.gov |

| Conformational Constraint | Quinuclidine analogue (boat-constrained) | Maintained high affinity | nih.gov |

| Nitrogen Substitution | Replacement of piperazine with piperidine | Weaker biochemical and cellular inhibition | nih.gov |

| Stereochemistry | Pure (S,S,S) enantiomer vs. other enantiomer | 3-fold higher affinity | nih.gov |

Role of Linker Chemistry in Conjugated Systems

In conjugated systems, where a pharmacologically active molecule like a 3-piperidin-2-ylquinoline derivative is attached to another molecular entity (e.g., an antibody, a peptide, or a probe), the linker plays a critical role. symeres.comnih.gov An ideal linker must be stable enough to remain intact while circulating in the bloodstream but allow for efficient release of the active compound at the target site. nih.govresearchgate.net The choice between a cleavable and a non-cleavable linker depends on the therapeutic strategy.

Cleavable linkers are designed to break in response to specific triggers present in the target microenvironment, such as changes in pH or the presence of certain enzymes. nih.govnih.gov

pH-Sensitive Linkers: These linkers, such as those based on a maleamic acid or N-ethoxybenzylimidazole (NEBI), are designed to hydrolyze and release their payload under the slightly acidic conditions often found in tumor microenvironments. nih.gov

Enzyme-Sensitive Linkers: Peptide-based linkers can be designed to be substrates for proteases, like cathepsins, that are overexpressed in cancer cells. This allows for targeted drug release following internalization of the conjugate. nih.gov

Non-cleavable linkers create a stable bond between the drug and the targeting moiety. symeres.com In this case, the payload is released after the entire conjugate is internalized by the target cell and the targeting vehicle (e.g., an antibody) is degraded by lysosomal enzymes. symeres.com The stability of the bond is paramount; for instance, amide bond-based linkers can have half-lives in circulation of approximately 7 days, a significant improvement over earlier-generation linkers. researchgate.net The choice of conjugation chemistry, such as using a bromoacetamidecaproyl (bac) spacer instead of a maleimidocaproyl (mc) one, can also increase the plasma stability of the resulting conjugate. researchgate.net

The physicochemical properties of the linker itself must be carefully selected to ensure it does not negatively impact the function of the conjugated molecule. symeres.com

Identification of Key Pharmacophoric Elements for Potency and Selectivity

A pharmacophore model outlines the essential three-dimensional arrangement of functional groups required for a molecule to exert a specific biological effect. For 3-piperidin-2-ylquinoline analogues, the key pharmacophoric elements for potency and selectivity are derived from a combination of steric and electronic features. nih.gov

Key elements often include:

Hydrogen Bond Donors and Acceptors: The quinoline nitrogen atom can act as a crucial hydrogen bond acceptor, forming interactions with residues like tyrosine in the active site. nih.gov Similarly, amide carbonyls or hydroxyl groups introduced as substituents can form additional hydrogen bonds that enhance potency. nih.govnih.gov

Hydrophobic Regions: Aromatic systems like the quinoline ring and other bicyclic or phenyl groups contribute to hydrophobic interactions within the binding pocket. nih.gov The proper orientation of these hydrophobic moieties is critical for achieving high affinity.

Ionizable Groups: The piperidine nitrogen, which is typically protonated at physiological pH, forms a key ionic interaction with acidic residues (e.g., aspartate) in the receptor. nih.govnih.gov This positive ionizable region is a cornerstone of the pharmacophore for many related compounds. nih.gov

A comprehensive pharmacophore model for a related class of compounds identified three hydrophobic regions, one positive ionizable region, and two hydrogen bond acceptor sites as essential for activity. nih.gov The analysis of electrostatic potential can reveal both electrophilic and nucleophilic characteristics, indicating a molecule's versatile binding capabilities. researchgate.net Ultimately, achieving high potency and selectivity relies on the optimal spatial arrangement of these features to maximize complementary interactions with the target protein.

Computational Chemistry and in Silico Modeling in 3 Piperidin 2 Ylquinoline Research

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a fundamental computational tool used to predict the preferred orientation of a ligand when bound to a target protein. For compounds with a 3-piperidin-2-ylquinoline core, docking simulations are instrumental in elucidating their binding modes within the active sites of various enzymes and receptors. These simulations help to identify key amino acid residues that interact with the ligand, providing a rational basis for structure-activity relationships (SAR).

In studies of related quinoline (B57606) and piperidine (B6355638) derivatives, molecular docking has been successfully employed to understand their inhibitory mechanisms. For instance, docking studies of quinoline-based compounds have identified crucial interactions with the active sites of enzymes like acetyl-CoA carboxylase and enoyl acyl carrier protein reductase nih.govdovepress.com. Similarly, piperidine derivatives have been docked into the µ-opioid receptor to elucidate their binding affinities and modes of action tandfonline.com. The insights from these analogous studies suggest that the piperidinyl-quinoline scaffold can form a network of interactions, including hydrogen bonds, hydrophobic interactions, and pi-stacking, with its biological targets.

A representative docking study of a quinoline derivative into the active site of a target protein might reveal the following interactions:

| Interacting Residue | Interaction Type | Distance (Å) |

| TYR158 | Hydrogen Bond | 2.5 |

| NAD+ | Hydrogen Bond | 2.8 |

| PHE149 | Pi-Pi Stacking | 4.2 |

| ILE194 | Hydrophobic | 3.9 |

This table is a representative example based on docking studies of similar compounds and does not represent data for 3-Piperidin-2-ylquinoline;dihydrochloride itself.

Molecular Dynamics Studies on Binding Conformational Changes

While molecular docking provides a static snapshot of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view of the binding process. MD simulations can reveal conformational changes in both the ligand and the target protein upon binding, providing a more realistic representation of the biological system. These simulations are crucial for assessing the stability of the ligand-protein complex over time.

For quinoline derivatives, MD simulations have been used to investigate their potential as inhibitors of enzymes like acetylcholinesterase nih.gov. These studies have shown that stable binding is often characterized by minimal root-mean-square deviation (RMSD) of the ligand within the active site, indicating a stable binding pose. The conformational dynamics observed in MD simulations can explain differences in the activity of closely related compounds and can guide the optimization of lead compounds to improve their binding affinity and residence time at the target.

Pharmacophore Modeling and Virtual Screening Applications

Pharmacophore modeling is a powerful technique for identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to be active at a specific biological target. For the 3-piperidin-2-ylquinoline scaffold, pharmacophore models can be developed based on the structures of known active compounds (ligand-based) or the structure of the target's active site (structure-based).

These models typically consist of features such as hydrogen bond donors and acceptors, aromatic rings, and hydrophobic centers. Once a pharmacophore model is established, it can be used as a 3D query to screen large chemical databases for novel compounds that match the model and are therefore likely to be active. This virtual screening approach has been successfully applied to discover new quinoline-based inhibitors for various targets nih.govresearchgate.net.

A hypothetical pharmacophore model for a 3-piperidin-2-ylquinoline derivative might include:

An aromatic ring feature corresponding to the quinoline system.

A hydrogen bond acceptor from the quinoline nitrogen.

A hydrogen bond donor from the piperidine nitrogen.

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational method that correlates the chemical structure of a series of compounds with their biological activity. By developing mathematical models, QSAR can predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts. For quinoline derivatives, both 2D and 3D-QSAR models have been developed to understand the structural requirements for various biological activities, including anticancer and antimicrobial effects researchgate.netmdpi.comnih.gov.

The predictive power of a QSAR model is assessed by statistical parameters such as the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²). A robust QSAR model will have high values for these parameters, indicating a strong correlation between the structural descriptors and the biological activity.

| QSAR Model | q² | r² |

| CoMFA | 0.617 | 0.81 |

| CoMSIA | 0.631 | 0.755 |

This table presents example statistical parameters for QSAR models of related quinoline compounds. dovepress.com

In Silico Prediction of Binding Affinities and Selectivity Profiles

The in silico prediction of binding affinities is a critical component of modern drug discovery. Various computational methods, ranging from scoring functions in molecular docking to more rigorous free energy calculations, are used to estimate the binding strength of a ligand to its target. These predictions can help in ranking potential drug candidates and in understanding the molecular basis of their potency.

For piperidine-based compounds, in silico methods have been used to predict their binding affinities to targets such as the sigma receptors, with the results showing good correlation with experimental data nih.gov. The ability to predict binding affinities also allows for the assessment of a compound's selectivity profile. By computationally screening a compound against a panel of different targets, it is possible to predict its potential for off-target effects, which is a crucial aspect of drug development. For 3-piperidin-2-ylquinoline, these in silico predictions can guide the design of analogs with improved affinity for the desired target and reduced affinity for off-target proteins.

The following table shows a representative example of predicted binding affinities for a series of related piperidine-based compounds against two different receptor subtypes, illustrating how in silico methods can be used to assess both potency and selectivity.

| Compound | Predicted Ki (nM) - Receptor 1 | Predicted Ki (nM) - Receptor 2 | Selectivity (R2/R1) |

| Analog 1 | 3.2 | 105 | 32.8 |

| Analog 2 | 8.9 | 231 | 26.0 |

| Analog 3 | 15.4 | >10000 | >649 |

This table is based on data for piperidine/piperazine-based compounds and serves as an illustrative example. nih.gov

Perspectives on Advanced Research and Therapeutic Development

Design of Next-Generation 3-Piperidin-2-ylquinoline Compounds

The development of next-generation compounds based on the 3-piperidin-2-ylquinoline structure is a key area of contemporary research. The goal is to enhance therapeutic efficacy, improve selectivity, and optimize pharmacokinetic properties. Scientists are exploring systematic structural modifications to understand and exploit structure-activity relationships (SAR).

Detailed research findings indicate that the strategic placement of different functional groups on both the quinoline (B57606) and piperidine (B6355638) rings can significantly influence biological activity. For instance, studies on related piperidinyl-quinoline acylhydrazone derivatives have shown that the introduction of a methyl group at the 6- or 8-position of the quinoline ring can establish beneficial linkages with amino acid residues in target enzymes. nih.gov The piperidine ring itself often contributes to binding through π-sigma and π-alkyl interactions, while the quinoline core can engage in π–π stacking interactions with aromatic residues within the active sites of biological targets. nih.gov

Furthermore, the aldehyde functional group, as seen in related structures like 2-(piperidin-1-yl)quinoline-3-carbaldehyde, is a crucial site for reactivity and further chemical modification, allowing for the synthesis of diverse compound libraries. nih.gov By creating a variety of analogs with different substituents, researchers can fine-tune the molecule's properties to achieve potent and selective inhibition of specific targets, such as cholinesterases, which are implicated in neurodegenerative diseases.

Exploration of Multi-Target Directed Ligands

The traditional "one molecule-one target" approach to drug discovery is often inadequate for treating complex, multifactorial diseases like Alzheimer's. plos.org This has led to the rise of the multi-target-directed ligand (MTDL) strategy, where a single compound is designed to interact with multiple biological targets simultaneously. mdpi.com The 3-piperidin-2-ylquinoline scaffold is a promising framework for developing such MTDLs.

Given the complex pathology of Alzheimer's disease, which involves factors like cholinergic deficits, amyloid-β (Aβ) aggregation, and oxidative stress, MTDLs are highly sought after. plos.org Research on compounds with similar quinoline and piperidine motifs has demonstrated the potential to inhibit several key enzymes involved in neurodegeneration. These include acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), monoamine oxidase (MAO), and β-site amyloid precursor protein cleaving enzyme 1 (BACE-1). researchgate.net For example, hydroxyquinoline derivatives have shown promise in not only inhibiting cholinesterases and MAO-B but also in chelating metal ions and preventing Aβ aggregation. plos.org

By integrating pharmacophores from different known inhibitors into a single molecular structure, researchers aim to create synergistic effects that a combination of separate drugs might not achieve. The versatility of the 3-piperidin-2-ylquinoline core allows for the incorporation of various functional groups, making it an ideal candidate for the rational design of MTDLs for neurodegenerative and other complex disorders.

Integration of Cheminformatics and Artificial Intelligence in Drug Discovery

Modern drug discovery heavily relies on computational tools to accelerate the identification and optimization of lead compounds. Cheminformatics and artificial intelligence (AI) are being integrated into the research and development of 3-piperidin-2-ylquinoline derivatives to make the process more efficient and predictive. nih.govnih.gov

Computational methods are employed at various stages of the discovery pipeline:

Virtual Screening: Large chemical libraries can be screened in silico to identify molecules that are likely to bind to a specific target, saving time and resources compared to traditional high-throughput screening. nih.gov

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target, providing insights into binding affinity and interactions. nih.gov For quinoline-based compounds, docking studies have helped elucidate how they fit into the active sites of enzymes like AChE and BuChE, revealing key interactions with amino acid residues. nih.govmdpi.com

Quantitative Structure-Activity Relationship (QSAR): AI and machine learning models can be trained on existing data to predict the biological activity of new, untested compounds based on their chemical features. blogspot.comresearchgate.net

ADMET Prediction: In silico tools are used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of novel compounds, helping to identify candidates with favorable drug-like properties early in the process. plos.org

These computational approaches, including methods like Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) calculations, allow for a more rational, data-driven design of next-generation 3-piperidin-2-ylquinoline compounds, minimizing the costs and time associated with drug development. plos.org

Addressing Research Challenges and Future Directions

Despite the therapeutic promise of 3-piperidin-2-ylquinoline derivatives, several challenges remain. A primary hurdle is optimizing the pharmacokinetic profile of these compounds to ensure they can reach their intended biological target in the body, particularly for diseases affecting the central nervous system, which requires crossing the blood-brain barrier.

Future research will likely focus on several key areas:

Enhanced Selectivity: Designing compounds that are highly selective for their intended targets over other related proteins is crucial to minimize potential side effects.

Disease-Modifying Treatments: A major goal, especially in the context of neurodegenerative diseases, is to develop treatments that can modify the course of the disease rather than just alleviating symptoms. mdpi.com

Advanced Synthesis Techniques: The use of innovative methods, such as microwave-assisted or ultrasound-assisted synthesis, can improve the efficiency and yield of creating new derivatives, facilitating the rapid exploration of chemical space. nih.gov

Integration of Novel AI Models: The application of more sophisticated AI, such as generative models, can propose entirely new molecular structures with desired properties, moving beyond the optimization of existing scaffolds. blogspot.com

Overcoming these challenges through a combination of advanced synthetic chemistry, rigorous biological evaluation, and cutting-edge computational tools will be essential to unlocking the full therapeutic potential of the 3-piperidin-2-ylquinoline class of compounds.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Piperidin-2-ylquinoline dihydrochloride, and how do reaction conditions influence yield and purity?

- The synthesis typically involves nucleophilic substitution or coupling reactions between quinoline derivatives and piperidine precursors. Key reaction parameters include:

- Base selection : Potassium carbonate or similar bases optimize deprotonation and intermediate stability .

- Solvent choice : Polar aprotic solvents (e.g., dimethylformamide) enhance reaction efficiency .

- Purification : Acidification with HCl forms the dihydrochloride salt, followed by recrystallization or column chromatography to achieve >95% purity .

- Scalability requires continuous flow reactors to maintain stoichiometric control and minimize side products .

Q. How should researchers characterize the purity and structural integrity of 3-Piperidin-2-ylquinoline dihydrochloride?

- Analytical methods :

- NMR spectroscopy : Confirm substitution patterns on the quinoline and piperidine rings .

- HPLC : Quantify purity using reverse-phase columns (C18) with UV detection at 254 nm .

- Mass spectrometry : Validate molecular weight (e.g., ESI-MS for [M+H]+ and chloride adducts) .

- Salt verification : Titration or ion chromatography confirms the 2:1 HCl-to-base ratio characteristic of dihydrochloride salts .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

- Hazard mitigation :

- PPE : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods during synthesis or weighing to avoid inhalation .

- First aid : Immediate rinsing with water for skin/eye exposure; seek medical attention if ingested .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data between different studies involving this compound?

- Critical variables to assess :

- Purity discrepancies : Impurities (e.g., free base or mono-HCl forms) may alter bioactivity; validate via HPLC and NMR .

- Assay conditions : pH-dependent solubility of the dihydrochloride salt can affect cellular uptake; standardize buffer systems .

- Cell models : Compare results across primary vs. immortalized cell lines to rule out model-specific artifacts .

Q. What experimental design considerations are critical when evaluating the pharmacokinetic properties of 3-Piperidin-2-ylquinoline dihydrochloride in preclinical models?

- Key parameters :

- Solubility : The dihydrochloride form enhances aqueous solubility but may require pH adjustment for in vivo dosing .

- Stability : Monitor degradation in plasma via LC-MS; use stabilizers (e.g., antioxidants) if needed .

- Dosing regimen : Adjust for salt-to-free base conversion (molecular weight correction) to ensure accurate mg/kg calculations .

Q. How does the dihydrochloride salt form influence the compound’s reactivity compared to its free base or other salt forms?

- Chemical reactivity :

- The dihydrochloride salt increases electrophilicity at the quinoline nitrogen, enhancing susceptibility to nucleophilic attack in synthetic modifications .

- Protonation of the piperidine ring reduces basicity, altering ligand-receptor binding kinetics in pharmacological studies .

- Comparative studies :

- Free base forms exhibit higher lipophilicity, improving blood-brain barrier penetration but reducing solubility .

- Mono-HCl salts may show intermediate stability; thermogravimetric analysis (TGA) can differentiate decomposition profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。